1-Bromo-3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene
Description
1-Bromo-3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure that includes a bromine atom and multiple ether linkages
Properties
IUPAC Name |
1-bromo-3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-19-16-7-2-3-8-17(16)22-12-10-20-9-11-21-15-6-4-5-14(18)13-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFVIHDPQTRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps. One common method starts with the bromination of a benzene derivative, followed by the introduction of the ether linkages through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents for these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It may be used in the synthesis of biologically active molecules for pharmaceutical research.
Industrial Applications: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The molecular targets and pathways involved are determined by the specific reactions and conditions used.
Comparison with Similar Compounds
1-Bromo-3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene can be compared with similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a simpler structure with fewer ether linkages.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Similar in structure but with different substitution patterns.
2-Bromoethyl methyl ether: A simpler ether compound with a bromine atom.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
